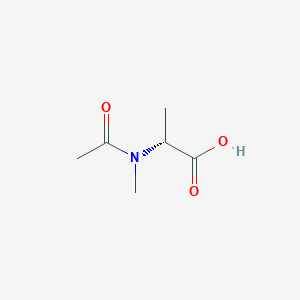

N-acetyl-N-methyl-D-Alanine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2R)-2-[acetyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)/t4-/m1/s1 |

InChI Key |

CSNMMNNSBJWRQB-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C(=O)C |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to N-acetyl-N-methyl-D-Alanine

This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of N-acetyl-N-methyl-D-alanine, a derivative of the D-amino acid alanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Chemical Properties

This compound, with the CAS number 2290775-80-1, is a modified amino acid.[1] The addition of an acetyl group to the nitrogen atom of N-methyl-D-alanine results in this compound. While specific experimental data for this compound is limited, the following table summarizes its known and predicted properties, along with data from closely related analogs for comparative purposes.

| Property | Value | Source Compound | Reference |

| IUPAC Name | (2R)-2-(N-methylacetamido)propanoic acid | This compound | N/A |

| CAS Number | 2290775-80-1 | This compound | [1] |

| Molecular Formula | C6H11NO3 | This compound | [1] |

| Molecular Weight | 145.158 g/mol | This compound | N/A |

| Melting Point | 125-126 °C | N-acetyl-L-alanine | N/A |

| Boiling Point | 190.1 ± 23.0 °C | N-methyl-D-alanine | [2] |

| Solubility | Slightly soluble in water. | N-acetyl-D-alanine | [3] |

| pKa (Strongest Acidic) | ~3.89 (Predicted) | N-acetyl-L-alanine | N/A |

| LogP | -0.44 (Predicted) | N-methyl-D-alanine | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-acetyl-N-methyl amino acids involves the hydrolysis of their corresponding esters. The following protocol is adapted from the synthesis of N-acetyl-N-methyl-L-alanine.[4]

Materials:

-

This compound methyl ester

-

Methanol (MeOH)

-

1 N Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Hexane

Procedure:

-

Dissolve the starting ester, this compound methyl ester, in a mixture of methanol and 1 N aqueous sodium hydroxide.

-

Allow the solution to stand at room temperature for approximately 2 hours to facilitate hydrolysis.

-

Remove the methanol from the reaction mixture under reduced pressure.

-

Extract the remaining alkaline aqueous solution with chloroform to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 1 using concentrated hydrochloric acid.

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure to yield the crude product.

-

Recrystallize the crude product from an ethyl acetate-hexane mixture to obtain pure this compound as colorless needles.[4]

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purification and analysis of this compound. Due to the presence of the N-methyl group, HPLC profiles of N-methylated peptides have been observed to show multiple peaks due to the slow conversion between conformers.[5]

-

Column: A reverse-phase C18 column is suitable.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

-

Detection: UV detection at 210-220 nm.

2. Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is a powerful tool for the characterization of acetylated amino acids.[6]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Fragmentation: Collision-induced dissociation (CID) of the protonated molecule [M+H]+ can provide structural information. Characteristic fragment ions for acetylated amino acids include the loss of water (H2O) and the loss of a ketene (C2H2O).[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

1H NMR: The proton NMR spectrum will show characteristic signals for the two methyl groups (one from the alanine side chain and one from the N-methyl group), the acetyl methyl group, and the alpha-proton.

-

13C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups. Isotope labeling with 13C and 15N can be employed for more advanced NMR studies.[7]

Visualizations

Caption: Synthetic workflow for this compound.

Caption: General analytical workflow for chemical characterization.

Potential Biological Significance

While the specific biological role of this compound is not well-defined, the metabolism of related compounds offers insights into its potential functions. N-acyl amino acids are recognized as a class of endogenous signaling molecules.[8] Furthermore, in organisms such as Saccharomyces cerevisiae, D-amino acid-N-acetyltransferase is involved in the detoxification of D-amino acids via N-acetylation.[9] This suggests that this compound could be a metabolite in pathways related to the processing and detoxification of D-amino acids.

Caption: Potential metabolic pathway involving this compound.

References

- 1. Page loading... [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]

- 4. prepchem.com [prepchem.com]

- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nmr-bio.com [nmr-bio.com]

- 8. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

"physical properties of N-acetyl-N-methyl-D-Alanine"

An In-depth Technical Guide to the Physical Properties of N-acetyl-N-methyl-D-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Due to the limited availability of data for the D-enantiomer, this guide incorporates data from its corresponding L-enantiomer, N-acetyl-N-methyl-L-alanine, and other closely related alanine derivatives. Such data serves as a reliable estimate for the physical characteristics of this compound, with the understanding that properties such as melting point, boiling point, and solubility will be identical for both enantiomers. The primary expected difference lies in the direction of optical rotation.

Data Presentation: Physical Properties

The following table summarizes the available quantitative data for this compound and its related compounds. It is important to note that direct experimental values for this compound are not widely published.

| Property | Value | Compound | Notes |

| Molecular Formula | C6H11NO3 | This compound | - |

| Molecular Weight | 145.16 g/mol | This compound | - |

| Appearance | Colorless needles (predicted) | Based on N-acetyl-N-methyl-L-alanine[1] | Enantiomers typically share the same crystalline form. |

| Melting Point | 122-128 °C | N-acetyl-L-alanine[2] | Expected to be very similar for the D-enantiomer. |

| Boiling Point | 190.1 ± 23.0 °C at 760 mmHg | N-methyl-D-alanine[3] | This is for the non-acetylated form and serves as an estimate. |

| Solubility | Slightly soluble in water.[4] | N-acetyl-D-alanine[4] | N-acetylation can affect solubility. |

| Soluble in DMSO, Water, and Ethanol (26 mg/mL) | N-acetyl-L-alanine[5] | Provides a quantitative estimate. | |

| pKa (acidic) | ~3.89 (predicted) | N-acetyl-L-alanine[6] | The carboxylic acid pKa is expected to be similar. |

| Optical Rotation [α]D20 | Positive value expected | This compound | The L-enantiomer of N-acetyl-alanine has a negative rotation (-64°)[2]. The D-enantiomer will have an equal but opposite rotation. |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

-

Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

For a non-volatile liquid or a solid with a relatively low melting point, the boiling point can be determined using a micro-boiling point method.

-

Apparatus: A Thiele tube or a similar heating bath, a thermometer, a small test tube, and a capillary tube sealed at one end are required.

-

Procedure:

-

A small amount of the substance is placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end downwards.

-

The test tube is attached to the thermometer and immersed in the heating bath.

-

The bath is heated gradually until a steady stream of bubbles emerges from the capillary tube.

-

The heating is discontinued, and the bath is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination

The solubility of this compound can be determined qualitatively and quantitatively in various solvents.

-

Qualitative Determination:

-

A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL of water, ethanol, or DMSO).

-

The mixture is agitated vigorously.

-

Visual inspection determines if the compound has dissolved completely, partially, or not at all.

-

-

Quantitative Determination (by Saturation):

-

An excess amount of the solid is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (a saturated solution is formed with excess solid present).

-

The solution is filtered to remove the undissolved solid.

-

A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

-

Solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

-

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

-

Procedure:

-

A known quantity of this compound is dissolved in a known volume of deionized water.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

-

Optical Rotation Measurement

The optical rotation is measured using a polarimeter.

-

Sample Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a known volume of a suitable solvent (e.g., water or ethanol) in a volumetric flask.

-

Procedure:

-

The polarimeter is calibrated with a blank (the pure solvent).

-

The sample solution is transferred to a polarimeter cell of a known path length.

-

The cell is placed in the polarimeter, and the angle of rotation of plane-polarized light is measured.

-

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters.

-

c is the concentration of the solution in g/mL.

-

Mandatory Visualization

Synthesis and Purification Workflow

The following diagram illustrates a likely experimental workflow for the synthesis and purification of this compound, adapted from the synthesis of its L-enantiomer.

Caption: Synthesis and purification workflow for this compound.

References

In-depth Technical Guide: N-acetyl-N-methyl-D-Alanine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the mechanism of action, quantitative pharmacological data, and established signaling pathways of N-acetyl-N-methyl-D-Alanine is exceedingly scarce. This guide synthesizes information on related compounds, including D-alanine, N-acetylated amino acids, and N-methylated amino acids, to infer potential mechanisms and areas for future investigation. All information regarding this compound's direct activities should be considered hypothetical until substantiated by dedicated research.

Introduction and Chemical Properties

This compound is a derivative of the D-isoform of the amino acid alanine. It is characterized by two key modifications: an acetyl group (COCH₃) and a methyl group (CH₃) attached to the nitrogen atom of the amino group. These modifications significantly alter the chemical properties of the parent D-alanine molecule, influencing its polarity, size, and potential biological interactions.

Table 1: Physicochemical Properties of Related Alanine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₆H₁₁NO₃ | 145.16 | N-acetylated, N-methylated D-amino acid |

| N-Acetyl-D-alanine | C₅H₉NO₃ | 131.13 | N-acetylated D-amino acid |

| N-Methyl-D-Alanine | C₄H₉NO₂ | 103.12 | N-methylated D-amino acid[1] |

| D-Alanine | C₃H₇NO₂ | 89.09 | D-enantiomer of alanine |

Potential Mechanisms of Action

Based on the structure of this compound and the known activities of its constituent parts, several hypothetical mechanisms of action can be proposed. These are speculative and require experimental validation.

Interaction with Bacterial Cell Wall Synthesis

A primary and well-established mechanism for D-alanine is its essential role in the synthesis of peptidoglycan in bacterial cell walls[2]. The terminal D-alanyl-D-alanine moiety of the peptidoglycan precursor is the target for transpeptidases, enzymes that cross-link the peptidoglycan chains.

-

Hypothesis: this compound could potentially act as an antagonist in this pathway. Its structural similarity to D-alanine or acylated D-alanyl-D-alanine might allow it to bind to enzymes involved in peptidoglycan synthesis, such as D-alanine racemase or D-alanine-D-alanine ligase, thereby inhibiting bacterial cell wall formation[2][3]. The N-acetyl and N-methyl groups would likely alter the binding affinity and specificity compared to D-alanine itself.

Neuromodulation via NMDA Receptor Interaction

D-amino acids, including D-serine and D-aspartate, are known to act as neuromodulators in the central nervous system. Aspartate, for instance, is a known agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and memory[4].

-

Hypothesis: While less potent than D-serine or D-aspartate, D-alanine can also modulate NMDA receptor activity. The N-acetylation and N-methylation of this compound would create a more sterically hindered and potentially more lipophilic molecule. This could influence its ability to cross the blood-brain barrier and interact with the NMDA receptor complex, possibly acting as a partial agonist, antagonist, or allosteric modulator. N-Methyl-DL-alanine is noted for its use in neuropharmacological studies to investigate effects on neurotransmitter systems[5].

Role as a Pro-drug or Transport-Modified Molecule

Acetylation can alter the transport of molecules across cellular membranes. For example, N-acetyl-leucine's effectiveness as a drug is attributed to its acetylation, which allows it to be a substrate for monocarboxylate transporters[6].

-

Hypothesis: The N-acetyl group on this compound might facilitate its transport into cells via specific transporters. Once inside the cell, it could be hydrolyzed by cellular amidohydrolases to release N-methyl-D-alanine, which could then exert a biological effect. This would classify this compound as a potential pro-drug.

Proposed Experimental Protocols for Mechanism Elucidation

To investigate the hypothetical mechanisms of action, the following experimental approaches are proposed.

Antibacterial Activity and Target Identification

Objective: To determine if this compound has antibacterial properties and to identify its molecular target in the peptidoglycan synthesis pathway.

Methodology:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Culture various strains of Gram-positive and Gram-positive bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Expose the bacteria to serial dilutions of this compound in a 96-well plate format.

-

Determine the MIC as the lowest concentration that inhibits visible bacterial growth after a specified incubation period.

-

-

Enzyme Inhibition Assays:

-

Purify key enzymes from the peptidoglycan synthesis pathway, such as D-alanine racemase and D-alanine-D-alanine ligase.

-

Conduct kinetic assays in the presence of varying concentrations of this compound to determine if it acts as an inhibitor.

-

Calculate IC50 values and perform mechanism of inhibition studies (e.g., competitive, non-competitive).

-

-

Cell Wall Precursor Accumulation Assay:

-

Treat bacterial cells with this compound.

-

Extract and analyze the intracellular pool of cell wall precursors using HPLC or LC-MS.

-

An accumulation of UDP-N-acetylmuramyl-pentapeptide would suggest inhibition of the transpeptidation step.

-

Neuromodulatory Activity Assessment

Objective: To evaluate the effect of this compound on NMDA receptor activity.

Methodology:

-

Receptor Binding Assay:

-

Use cell membranes expressing recombinant NMDA receptors.

-

Perform competitive binding assays with a radiolabeled NMDA receptor agonist (e.g., [³H]glutamate or [³H]MK-801) in the presence of varying concentrations of this compound.

-

Determine the binding affinity (Ki) of the compound.

-

-

Electrophysiology:

-

Utilize patch-clamp techniques on cultured neurons or oocytes expressing NMDA receptors.

-

Apply glutamate and co-agonists (glycine or D-serine) to elicit NMDA receptor currents.

-

Co-apply this compound to determine if it modulates the current (agonist, antagonist, or allosteric modulator effects).

-

Visualizations of Hypothetical Pathways and Workflows

The following diagrams illustrate the potential mechanisms and experimental workflows described above.

Caption: Potential inhibitory points of this compound in the bacterial peptidoglycan synthesis pathway.

Caption: Possible interaction points of this compound with the NMDA receptor complex.

Caption: A logical workflow for the experimental investigation of this compound's mechanism of action.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored. Based on its chemical structure and the known pharmacology of related molecules, it holds potential as either an antibacterial agent targeting cell wall synthesis or as a neuromodulator of the NMDA receptor. The N-acetyl and N-methyl modifications are critical features that will dictate its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Future research should focus on the experimental validation of these hypotheses. A systematic approach, as outlined in the proposed workflow, will be crucial to uncover the true mechanism of action of this compound. Such studies would not only elucidate the function of this compound but could also pave the way for the development of novel therapeutics.

References

The Role of N-Methylation in D-Alanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation is a critical structural modification of amino acids that can profoundly influence their biological activity, metabolic stability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the role of N-methylation in D-alanine, a non-canonical amino acid with significant implications in neuroscience and pharmacology. This document details the biosynthesis, chemical synthesis, and analytical characterization of N-methyl-D-alanine, with a particular focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. Furthermore, this guide presents detailed experimental protocols and quantitative data to facilitate further research and development in this area.

Introduction

D-amino acids, once considered rare in higher organisms, are now recognized as important signaling molecules, particularly in the central nervous system. D-alanine, for instance, acts as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] N-methylation, the substitution of an amino hydrogen with a methyl group, is a key post-translational modification that can significantly alter the physicochemical properties of amino acids and peptides. In the context of D-alanine, N-methylation yields N-methyl-D-alanine (NMDA), the namesake agonist of the NMDA receptor.[3] This modification can enhance proteolytic stability, increase lipophilicity, and modulate receptor binding affinity, making it a valuable strategy in drug design and development.[4]

This guide serves as a comprehensive resource for researchers investigating the multifaceted role of N-methylation in D-alanine. It covers the known and putative biosynthetic pathways, detailed chemical synthesis and analytical protocols, and the functional implications of this modification, particularly in the context of NMDA receptor signaling.

Biosynthesis and Metabolism of N-Methyl-D-Alanine

The endogenous synthesis of N-methyl-D-alanine in mammals has not been definitively established. D-alanine itself is primarily derived from the gut microbiome and dietary sources.[1][5] While specific D-alanine N-methyltransferases have yet to be characterized, the enzymatic machinery for N-methylation of other amino acids is well-documented and provides a basis for potential pathways.

Putative enzymatic synthesis would likely involve a methyltransferase enzyme that utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the amino group of D-alanine. While research has identified N-methyl-L-amino acid dehydrogenases in bacteria like Pseudomonas putida for the synthesis of N-methyl-L-alanine, the corresponding enzyme for the D-enantiomer remains to be discovered.[4]

The metabolism of N-methyl-D-alanine is also an area of active investigation. It is plausible that it is metabolized by D-amino acid oxidase (DAO), an enzyme responsible for the degradation of many D-amino acids.[6]

Physicochemical and Pharmacokinetic Properties

N-methylation introduces significant changes to the physicochemical properties of D-alanine. These alterations can have a profound impact on its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of N-Methyl-D-Alanine [7]

| Property | Value |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| Boiling Point | 190.1 ± 23.0 °C at 760 mmHg |

| Flash Point | 68.8 ± 22.6 °C |

| Density | 1.0 ± 0.1 g/cm³ |

| pKa | Not explicitly found for N-methyl-D-alanine |

| LogP | -0.44 |

| Polar Surface Area | 49.3 Ų |

| Specific Rotation [α]D20 | +14.3° to +15.2° |

Pharmacokinetic data for N-methyl-D-alanine is limited. However, studies on D-alanine provide some insights into its absorption, distribution, and excretion. Orally administered D-alanine is rapidly absorbed, with peak plasma concentrations observed within an hour.[1][8][9] It is primarily cleared through urinary excretion.[8][9] N-methylation is expected to increase the lipophilicity of D-alanine, which could affect its absorption, distribution across the blood-brain barrier, and metabolic stability.

Table 2: Pharmacokinetic Parameters of Oral D-Alanine in Humans (Low Dose) [1][8][9]

| Parameter | Value |

| Cmax | 588.4 ± 40.9 µM |

| tmax | 0.60 ± 0.06 h |

| Clearance | 12.5 ± 0.3 L/h |

| Volume of Distribution | 8.3 ± 0.7 L |

| Half-life | 0.46 ± 0.04 h |

Role in NMDA Receptor Signaling

The primary recognized role of N-methyl-D-alanine is as a selective agonist at the NMDA receptor, a crucial ionotropic glutamate receptor involved in excitatory neurotransmission. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically D-serine or D-alanine, to its glycine binding site for activation.[10] N-methyl-D-aspartate, a close structural analog of N-methyl-D-alanine, is the archetypal agonist used to define this receptor class.

Figure 1. Simplified signaling pathway of NMDA receptor activation.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of N-methyl-D-alanine.

Chemical Synthesis of N-Methyl-D-Alanine

This protocol is adapted from established methods for the N-methylation of amino acids.[11]

Materials:

-

D-Alanine

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment

Procedure:

-

Protection of the Carboxyl Group (Esterification):

-

Suspend D-alanine in an appropriate alcohol (e.g., methanol) and bubble dry HCl gas through the suspension with cooling until the D-alanine dissolves.

-

Reflux the solution for several hours.

-

Remove the solvent under reduced pressure to obtain the D-alanine methyl ester hydrochloride.

-

-

N-Methylation:

-

Dissolve the D-alanine methyl ester hydrochloride in anhydrous DMF.

-

Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.

-

After the evolution of hydrogen ceases, add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Deprotection (Hydrolysis):

-

Quench the reaction by the slow addition of water.

-

Add a solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

-

Acidify the solution with HCl to precipitate the N-methyl-D-alanine.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-methyl-D-alanine.

-

Figure 2. Workflow for the chemical synthesis of N-methyl-D-alanine.

Analytical Characterization

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [5][12]

NMR is a powerful tool for the structural elucidation of N-methyl-D-alanine.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Cα-proton, the methyl group attached to the nitrogen, and the methyl group of the alanine side chain. The chemical shifts and coupling constants provide information about the molecular structure and conformation.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon, the Cα carbon, the N-methyl carbon, and the side-chain methyl carbon.

5.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-methyl-D-alanine, confirming its identity.

-

Electrospray Ionization (ESI-MS): This technique is suitable for analyzing the intact molecule and determining its accurate mass.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of N-methyl-D-alanine is typically required to increase its volatility for GC analysis. The resulting mass spectrum will show characteristic fragment ions.

5.2.3. Chiral Chromatography

To confirm the enantiomeric purity of the synthesized N-methyl-D-alanine, chiral chromatography is essential.

-

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase, it is possible to separate the D- and L-enantiomers of N-methyl-alanine.

-

Chiral Gas Chromatography (GC): After derivatization with a chiral reagent, the diastereomers can be separated on a standard GC column.

Applications in Research and Drug Development

The unique properties of N-methyl-D-alanine make it a valuable tool in several areas of research and development.

-

Neuroscience Research: As a selective NMDA receptor agonist, N-methyl-D-alanine is used to study the physiological and pathological roles of the NMDA receptor in processes such as synaptic plasticity, excitotoxicity, and neurodegenerative diseases.[12]

-

Drug Discovery: The incorporation of N-methyl-D-alanine into peptides can enhance their stability against enzymatic degradation and improve their pharmacokinetic properties.[4] This makes it an attractive building block for the design of novel peptide-based therapeutics.

-

Metabolic Studies: Labeled isotopes of N-methyl-D-alanine can be used to trace its metabolic fate and identify the enzymes involved in its synthesis and degradation.

Conclusion

N-methylation of D-alanine represents a significant modification that confers potent and selective agonist activity at the NMDA receptor. While the endogenous biosynthesis of N-methyl-D-alanine remains to be fully elucidated, chemical synthesis and analytical methods are well-established, providing researchers with the tools to explore its biological functions. The enhanced stability and modified bioactivity resulting from N-methylation make N-methyl-D-alanine and its derivatives promising candidates for the development of novel therapeutics targeting the glutamatergic system. Further research into the specific enzymes responsible for D-alanine N-methylation and a more detailed characterization of the pharmacological profile of N-methyl-D-alanine will be crucial for advancing our understanding of its role in health and disease.

References

- 1. medrxiv.org [medrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alanine methyl groups as NMR probes of molecular structure and dynamics in high-molecular-weight proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

- 7. innospk.com [innospk.com]

- 8. Kinetic analysis of D-Alanine upon oral intake in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of D-Alanine upon oral intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. research.monash.edu [research.monash.edu]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-acetyl-N-methyl-D-Alanine: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-N-methyl-D-alanine is a modified amino acid derivative with significant potential in the fields of peptide synthesis and drug development. The incorporation of an N-methyl group can confer advantageous properties to peptides, including enhanced proteolytic stability, increased bioavailability, and improved conformational specificity. This technical guide provides a comprehensive overview of the structure, synthesis, and potential applications of this compound, along with predicted physicochemical and spectroscopic data based on closely related analogs. Detailed experimental methodologies for its synthesis and characterization are also presented to facilitate its use in research and development.

Chemical Structure and Properties

This compound is a chiral molecule with the chemical formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . The structure features a D-alanine backbone with an acetyl group and a methyl group attached to the alpha-amino nitrogen. This N,N-disubstitution significantly impacts the molecule's chemical properties, particularly its ability to act as a hydrogen bond donor.

Below is a table summarizing the predicted physicochemical properties of this compound. These values are extrapolated from data for structurally similar compounds, such as N-acetyl-D-alanine and other N-methylated amino acids.

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C₆H₁₁NO₃ | - |

| Molecular Weight | 145.16 g/mol | - |

| Appearance | White to off-white powder | N-acetyl-D-alanine |

| Melting Point | ~140-150 °C | N-acetyl-D-alanine |

| Solubility | Soluble in water and polar organic solvents | N-acetyl-D-alanine[1] |

Synthesis of this compound

Experimental Protocol

Step 1: Synthesis of this compound methyl ester

-

Dissolve N-methyl-D-alanine methyl ester hydrochloride in chloroform.

-

Add acetic anhydride and triethylamine to the solution.

-

Allow the reaction mixture to stand at room temperature for 24 hours.

-

Decompose the excess acetic anhydride by the addition of water.

-

Neutralize the mixture with sodium hydrogen carbonate.

-

Separate the chloroform layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain this compound methyl ester.

Step 2: Hydrolysis to this compound

-

Dissolve the this compound methyl ester obtained in the previous step in a mixture of methanol and 1 N aqueous sodium hydroxide.

-

Allow the solution to stand at room temperature for 2 hours to facilitate hydrolysis.

-

Remove the methanol under reduced pressure.

-

Extract the alkaline aqueous solution with chloroform to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to 1 with concentrated hydrochloric acid under ice-cooling.

-

Extract the product with ethyl acetate.

-

Dry the combined ethyl acetate extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as a white solid.

-

Recrystallize from a suitable solvent system, such as ethyl acetate-hexane, to obtain the pure product.

The following diagram illustrates the general workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not currently available. The following tables provide predicted data based on the analysis of closely related compounds, including N-acetyl-DL-alanine and N-acetyl-alanine methyl ester. This information can serve as a guide for the characterization of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.4 | Doublet | α-CH₃ | |

| ~2.1 | Singlet | Acetyl-CH₃ | |

| ~2.8 | Singlet | N-CH₃ | |

| ~4.5 | Quartet | α-CH | |

| ~10-12 | Broad Singlet | COOH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~18 | α-CH₃ | |

| ~22 | Acetyl-CH₃ | |

| ~35 | N-CH₃ | |

| ~55 | α-CH | |

| ~172 | Acetyl-C=O | |

| ~175 | Carboxyl-C=O |

Note: Predicted chemical shifts are for a deuterated chloroform (CDCl₃) or similar organic solvent. Actual shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

| Technique | Predicted m/z | Fragment |

| Electrospray Ionization (ESI+) | 146.0761 | [M+H]⁺ |

| 168.0580 | [M+Na]⁺ |

Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2900-3300 (broad) | O-H stretch (Carboxylic acid) |

| ~1730 | C=O stretch (Carboxylic acid) |

| ~1650 | C=O stretch (Amide) |

Applications in Drug Development and Peptide Design

The N-methylation of amino acids is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[4][5][6][7][8] The introduction of an N-methyl group on the peptide backbone can lead to several beneficial effects:

-

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby reducing the rate of enzymatic degradation and increasing the in vivo half-life of the peptide.[8]

-

Enhanced Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes and the blood-brain barrier.[6]

-

Conformational Rigidity: The presence of an N-methyl group restricts the rotation around the Cα-N bond, leading to a more defined peptide conformation. This can result in higher receptor affinity and selectivity.

-

Modulation of Biological Activity: The conformational constraints imposed by N-methylation can convert a receptor agonist into an antagonist or vice versa, providing a tool to fine-tune the pharmacological profile of a peptide.[6]

The following diagram illustrates the potential advantages of incorporating N-methylated amino acids like this compound into peptide-based drug candidates.

Conclusion

This compound represents a valuable building block for the synthesis of novel peptides and peptidomimetics with improved pharmacological properties. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the known chemistry and utility of its close analogs. Further research into the biological activities of peptides incorporating this compound is warranted to fully explore its therapeutic potential.

References

- 1. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]

- 2. prepchem.com [prepchem.com]

- 3. prepchem.com [prepchem.com]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to N-acetyl-N-methyl-D-Alanine

CAS Number: 2290775-80-1

Disclaimer: Scientific literature and publicly available data for N-acetyl-N-methyl-D-Alanine with CAS number 2290775-80-1 are limited. This guide provides a comprehensive overview based on the chemistry of its constituent functional groups and data from closely related analogs. The experimental protocols and potential biological roles described herein are representative and intended to serve as a foundation for researchers and drug development professionals.

Introduction

This compound is a modified amino acid derivative characterized by the presence of an N-acetyl group and an N-methyl group on the D-enantiomer of alanine. Such modifications are of significant interest in medicinal chemistry and drug development. N-methylation of peptides can enhance their pharmacokinetic properties, including increased metabolic stability and cell permeability.[1][2] The D-amino acid configuration can confer resistance to enzymatic degradation and offer unique conformational properties.[3] This guide provides an overview of the synthesis, potential biological significance, and experimental considerations for this compound.

Physicochemical Properties

| Property | Value (Predicted/Analog Data) | Reference Compound |

| Molecular Formula | C₆H₁₁NO₃ | This compound |

| Molecular Weight | 145.16 g/mol | This compound |

| Appearance | White to off-white powder (Expected) | N-Acetyl-D-alanine |

| Solubility | Soluble in water and polar organic solvents (Expected) | General N-acetylated amino acids |

| Storage Temperature | -20°C (Recommended) | N-Acetyl-D-alanine |

Synthesis

A specific, validated protocol for the synthesis of this compound is not published in readily accessible literature. However, a representative synthesis can be proposed based on standard organic chemistry procedures for the N-methylation and N-acetylation of amino acids.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a hypothetical multi-step synthesis starting from D-alanine.

Step 1: N-methylation of D-alanine

A common method for the N-methylation of amino acids involves reductive amination.

-

Materials: D-alanine, Formaldehyde (37% in H₂O), Sodium borohydride (NaBH₄), Methanol, Hydrochloric acid (HCl), Diethyl ether.

-

Procedure:

-

Dissolve D-alanine in aqueous methanol.

-

Add formaldehyde solution and stir at room temperature.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the mixture with HCl and concentrate under reduced pressure.

-

Wash the resulting solid with diethyl ether to yield N-methyl-D-alanine hydrochloride.

-

Step 2: N-acetylation of N-methyl-D-alanine

-

Materials: N-methyl-D-alanine hydrochloride, Acetic anhydride, Triethylamine, Chloroform, Sodium bicarbonate, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

Suspend N-methyl-D-alanine hydrochloride in chloroform.

-

Add triethylamine, followed by the dropwise addition of acetic anhydride.

-

Stir the mixture at room temperature for 24 hours.

-

Quench the reaction with water and neutralize with sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of this compound.

Potential Biological Significance and Applications

While no specific biological activity has been reported for this compound, its structural components suggest potential roles in microbiology and pharmacology.

Role in Microbiology

D-alanine is a crucial component of the peptidoglycan cell wall in many bacteria.[3] The terminal D-alanyl-D-alanine dipeptide is essential for the cross-linking of peptidoglycan chains, a reaction catalyzed by transpeptidases.[4] N-acetylated D-amino acids can be utilized by some microorganisms and may play a role in cell wall metabolism or detoxification.[5]

The presence of the N-acetyl and N-methyl groups could potentially make this compound an inhibitor of enzymes involved in peptidoglycan synthesis or a probe for studying bacterial cell wall dynamics.

Applications in Drug Development

N-methylation is a common strategy in peptide-based drug design to improve pharmacological properties.[1][6] This modification can:

-

Increase resistance to proteolytic degradation.[1]

-

Enhance membrane permeability and oral bioavailability.[2]

-

Constrain peptide conformation, potentially leading to higher receptor affinity and selectivity.

This compound could serve as a unique building block for the synthesis of peptidomimetics with improved therapeutic potential.

Potential Signaling Pathway Involvement: Bacterial Peptidoglycan Biosynthesis

Given the D-alanine core, a relevant signaling and biosynthetic pathway to consider is that of bacterial peptidoglycan synthesis. This compound could potentially interact with enzymes in this pathway.

Caption: The role of D-alanine in bacterial peptidoglycan biosynthesis and potential points of interaction.

Analytical Methods

The characterization and analysis of this compound would typically involve standard analytical techniques.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR would confirm the presence of acetyl and methyl protons and carbons, as well as the alanine backbone. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would confirm the molecular weight and elemental composition. Fragmentation patterns could elucidate the structure. |

| Liquid Chromatography (LC) | Reversed-phase LC could be used for purification and purity assessment. Chiral LC would be necessary to confirm the D-enantiomeric purity. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the carboxylic acid, amide, and alkyl groups would be expected. |

Conclusion

This compound is a synthetically accessible modified amino acid with potential applications in microbiology and drug discovery. While specific data for this compound is scarce, its structural features suggest it could be a valuable tool for probing bacterial cell wall biosynthesis or for incorporation into novel peptidomimetics with enhanced pharmacological properties. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications. Researchers interested in this molecule should undertake its synthesis and biological evaluation to explore its unique properties.

References

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

"biological significance of N-methylated D-amino acids"

An In-depth Technical Guide on the Biological Significance of N-methylated D-amino Acids

Introduction

For a long time, the central dogma of biochemistry held that proteins in most living organisms are exclusively composed of L-amino acids. Their stereoisomers, D-amino acids, were considered rare and of limited biological relevance. However, mounting evidence has overturned this view, revealing that D-amino acids are present in a wide range of organisms, from bacteria to humans, where they perform critical physiological functions.[1][2] A further layer of complexity and functional diversity is added by post-translational or post-synthetic modifications, such as N-methylation. N-methylated D-amino acids, a unique class of molecules at the intersection of these two non-canonical biochemical features, are emerging as significant players in neurobiology, pharmacology, and potentially other areas of biology.

N-methylation, the substitution of a hydrogen atom on an amino group with a methyl group, can dramatically alter the properties of a molecule. In the context of peptides and amino acids, it can increase proteolytic stability, enhance membrane permeability, and induce specific conformational preferences.[3][4] When applied to a D-amino acid, these properties are combined with the inherent resistance of D-amino acids to degradation by common proteases, creating molecules with unique and potent biological activities.

This technical guide provides a comprehensive overview of the biological significance of N-methylated D-amino acids, targeting researchers, scientists, and drug development professionals. It covers their natural occurrence, key biological roles with a focus on N-methyl-D-aspartate (NMDA) receptor signaling, their biosynthesis, and their applications in drug discovery. The guide also includes detailed experimental protocols for their analysis and visual diagrams to clarify complex pathways and workflows.

Occurrence in Biological Systems

Free D-amino acids have been identified in numerous organisms, and their N-methylated derivatives are now being discovered in various biological tissues. Notably, N-methyl-D-aspartate (NMDA) and N-methyl-D-glutamate (NMDG) have been detected in the neuroendocrine systems of both vertebrates and invertebrates.[5] Marine invertebrates, in particular, have been found to contain significant concentrations of free D-amino acids, including N-methylated forms.[6][7] For instance, N-methyl-D-aspartate has been identified in the tissues of marine bivalves like the mollusk Scapharca broughtonii.[5][6] The presence of these molecules in the nervous and endocrine systems suggests they play important roles in cell signaling and regulation.[5]

Key Biological Roles and Signaling Pathways

The most well-characterized biological role of an N-methylated D-amino acid is that of N-methyl-D-aspartate as a specific agonist for the NMDA receptor, a subtype of ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory in the central nervous system.[8][9]

The NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[9] For the channel to open, it requires the binding of two agonists: glutamate, which binds to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, which binds to the GluN1 subunit.[9][10] N-methyl-D-aspartate acts as a specific agonist that mimics the action of glutamate, binding to the GluN2 subunit.[8]

A unique feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺). At resting membrane potential, the channel is blocked by Mg²⁺. Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is relieved, allowing the influx of calcium (Ca²⁺) and sodium (Na⁺) ions and the efflux of potassium (K⁺) ions.[8][9] The influx of Ca²⁺ is particularly significant as it acts as a second messenger, activating a cascade of downstream signaling pathways that are fundamental to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[8][9]

Role in Cancer

Interestingly, NMDA receptors are not confined to the nervous system. They have been found to be upregulated in various cancer cells, where they can play a role in regulating cell growth.[11] Studies have shown that NMDA receptor antagonists can inhibit the growth of cancer cells. Conversely, certain D-amino acids can reverse this antiproliferative effect, suggesting that the D-amino acid pathway, including signaling through NMDA receptors, could be a novel target for anticancer therapies.[11]

Biosynthesis and Metabolism

The precise biosynthetic pathways for N-methylated D-amino acids in many organisms are still under investigation. However, a putative pathway can be proposed based on known enzymatic reactions. The process likely involves two key steps:

-

Racemization : The conversion of an L-amino acid to its D-enantiomer. This reaction is catalyzed by enzymes called racemases. For example, serine racemase converts L-serine to D-serine.[12]

-

N-methylation : The transfer of a methyl group to the amino group of the D-amino acid. This is typically carried out by N-methyltransferases, which use S-adenosyl-L-methionine (SAM) as the methyl group donor.[13][14]

Significance in Drug Development and Disease

The unique properties of N-methylated D-amino acids make them highly valuable in the field of drug development, particularly in peptide-based therapeutics.

Enhancing Peptide Therapeutics

The substitution of natural L-amino acids with their N-methylated D-isomers in a peptide sequence is a powerful strategy to improve pharmacokinetic properties.[3][4] This modification confers two major advantages:

-

Increased Proteolytic Stability : The D-configuration and the N-methyl group both provide steric hindrance, making the peptide bonds resistant to cleavage by most proteases.[1][4]

-

Improved Bioavailability : N-methylation can increase the lipophilicity of a peptide and reduce interchain hydrogen bonding, which can enhance its solubility and ability to cross biological membranes.[3][4]

These modifications can transform a biologically active peptide with poor drug-like properties into a viable therapeutic candidate with a longer in vivo half-life and better permeability.[3]

Quantitative Impact of N-methylation on Peptide Properties

The incorporation of N-methyl and D-amino acids can modulate the physicochemical and biological properties of peptides. While specific quantitative data for N-methylated D-amino acids is sparse in the provided context, we can summarize the general effects observed when modifying antimicrobial peptides (AMPs) with these non-proteinogenic amino acids.

| Property | Modification | Observed Effect | Reference |

| Hydrophobicity | Substitution with D- and N-methyl amino acids | Decreased retention time in HPLC, indicating lower experimental hydrophobicity. | [15] |

| Antimicrobial Activity (MIC) | Substitution with N-methyl amino acids | Similar or, in some cases, greater activity against certain bacterial strains (e.g., P. aeruginosa). | [16] |

| Hemolytic Activity (HC₅₀) | Substitution with N-methyl and D-amino acids | Reduced hemolytic activity compared to the parent peptide. | [16] |

| Enzymatic Stability | Substitution with D- and N-methyl amino acids | Enhanced stability against enzymatic degradation. | [16] |

Table 1: Summary of the effects of D- and N-methyl amino acid substitutions on the properties of antimicrobial peptides.

Analytical Methodologies

The accurate detection and quantification of N-methylated D-amino acids in complex biological samples is challenging but crucial for understanding their function. High-Performance Liquid Chromatography (HPLC) coupled with chiral derivatization is a reliable and sensitive method for this purpose.[5][6]

Experimental Protocol: HPLC Determination of Acidic N-methylated D-amino acids

This protocol is based on the method for detecting D-Asp, NMDA, and NMDG using the chiral derivatizing agent N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂).[5][6] This method avoids the need for pre-treatment with o-phthaldialdehyde (OPA) to remove primary amino acids.[5]

1. Sample Preparation (Biological Tissues): a. Homogenize the tissue sample in a suitable buffer. b. Deproteinize the homogenate, for example, by adding perchloric acid followed by centrifugation. c. Collect the supernatant containing the free amino acids.

2. Derivatization: a. Take an aliquot of the amino acid-containing supernatant or standard solution. b. Add 0.5 M sodium bicarbonate (NaHCO₃) solution. c. Add a 1% solution of FDNP-D-Val-NH₂ (or its L-enantiomer) in acetone. d. Incubate the reaction mixture to allow the formation of diastereomers. The reaction is typically carried out at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 1 hour). e. Stop the reaction by adding a small volume of acid (e.g., 2 M HCl).

3. HPLC Analysis: a. Column: Use a reverse-phase column, such as an ODS-Hypersil column.[5] b. Mobile Phase: Employ a gradient elution system. A common system involves a gradient of trifluoroacetic acid (TFA) in water (Solvent A) and TFA in acetonitrile (MeCN) (Solvent B).[5] c. Detection: Monitor the elution of the derivatized amino acids using a UV detector at 340 nm.[5][6] d. Quantification: Identify and quantify the peaks corresponding to the N-methylated D-amino acids by comparing their retention times and peak areas to those of known standards. The use of FDNP-D-Val-NH₂ and FDNP-L-Val-NH₂ will result in a reversed elution order for the D- and L-amino acid derivatives, confirming their identity.

Detection Limits: This method can achieve detection levels as low as 5-10 picomoles.[5]

Conclusion and Future Perspectives

N-methylated D-amino acids represent a fascinating and functionally significant class of biomolecules. Their role as potent agonists of the NMDA receptor underscores their importance in neuroscience, with implications for learning, memory, and various neurological and psychiatric disorders.[8][10] The discovery of these molecules in diverse organisms, including marine invertebrates and potentially in cancer cells, suggests that their biological roles may be more widespread than currently appreciated.[5][11]

For drug development professionals, the incorporation of N-methylated D-amino acids into peptides offers a robust strategy to overcome the inherent limitations of peptide therapeutics, such as poor stability and bioavailability.[3][16] This approach holds immense promise for creating next-generation drugs with enhanced efficacy and pharmacokinetic profiles.

Future research should focus on several key areas:

-

Elucidating Biosynthetic Pathways: Identifying and characterizing the specific racemases and N-methyltransferases responsible for the synthesis of N-methylated D-amino acids in various organisms.

-

Discovering New Biological Roles: Exploring the functions of these molecules beyond NMDA receptor activation, including their potential roles in other signaling pathways and metabolic processes.

-

Developing Advanced Analytical Tools: Creating more sensitive and high-throughput methods for the detection and quantification of N-methylated D-amino acids in complex biological matrices.

-

Expanding Therapeutic Applications: Systematically exploring the use of N-methylated D-amino acids to optimize the therapeutic potential of a wider range of bioactive peptides.

A deeper understanding of the biological significance of N-methylated D-amino acids will undoubtedly open new avenues for both fundamental biological research and the development of innovative therapeutics.

References

- 1. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.uchicago.edu [journals.uchicago.edu]

- 8. N-Methyl-D-aspartic acid - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. Roles of N-methyl-D-aspartate receptors and D-amino acids in cancer cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutations in human glycine N-methyltransferase give insights into its role in methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to N-acetyl-N-methyl-D-Alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-acetyl-N-methyl-D-alanine, a modified amino acid derivative. The document details its physicochemical properties, outlines plausible experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on related molecular structures.

Core Molecular Properties

This compound is a derivative of the D-isoform of the amino acid alanine, featuring both an N-acetyl and an N-methyl group. These modifications significantly alter the polarity, steric profile, and metabolic stability of the parent amino acid, making it a molecule of interest in peptide chemistry and drug design.

| Property | Data | Reference |

| Molecular Formula | C₆H₁₁NO₃ | [1] |

| Average Molecular Weight | 145.158 g/mol | [1] |

| Monoisotopic Mass | 145.07389321 u | [1] |

| IUPAC Name | (2R)-2-(N-methylacetamido)propanoic acid | |

| Canonicalized | True | [1] |

| Complexity | 155 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

Synthesis Protocol: N-methylation of N-acetyl-D-alanine

A common route to introduce an N-methyl group to an N-acetylated amino acid is via methylation. The following protocol is a generalized procedure.

Objective: To synthesize this compound from N-acetyl-D-alanine.

Materials:

-

N-acetyl-D-alanine (≥98% purity)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add N-acetyl-D-alanine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Dissolve the starting material in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the amide nitrogen.

-

Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization Protocol: Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound.

Objective: To verify the mass of this compound.

Methodology (based on LC-MS/MS analysis of related compounds[2]):

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Instrument: A high-resolution mass spectrometer such as a Q-Exactive or TOF instrument.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺ at m/z 146.0817.

-

MS Scan Range: Scan from m/z 50 to 500.

-

Fragmentation (MS/MS): Perform data-dependent fragmentation on the precursor ion (m/z 146.0817) to obtain a characteristic fragmentation pattern for structural confirmation.

-

Characterization Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the detailed chemical structure of the molecule.

Objective: To elucidate the structure of this compound.

Methodology (based on standard NMR techniques for similar small molecules[3]):

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Expected Signals:

-

A doublet corresponding to the C-alpha methyl protons (~1.4 ppm).

-

A singlet for the N-acetyl methyl protons (~2.1 ppm).

-

A singlet for the N-methyl protons (~2.9 ppm).

-

A quartet for the C-alpha proton (~4.5-5.0 ppm).

-

A broad singlet for the carboxylic acid proton (variable, >10 ppm, may not be observed in methanol-d₄).

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: Operated at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Expected Signals:

-

C-alpha methyl carbon (~18 ppm).

-

N-acetyl methyl carbon (~22 ppm).

-

N-methyl carbon (~30 ppm).

-

C-alpha carbon (~55 ppm).

-

N-acetyl carbonyl carbon (~170 ppm).

-

Carboxylic acid carbonyl carbon (~175 ppm).

-

-

Visualization of Workflows and Pathways

Logical Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent analytical confirmation of this compound.

Potential Metabolic Context

While the specific biological role of this compound is not defined, its structure suggests a potential role in peptide metabolism. N-acetylation is a common modification, and D-alanine is a key component of bacterial cell wall peptidoglycan. This diagram presents a hypothetical pathway showing its relationship to D-alanine and peptide structures.

References

A Technical Guide to the Spectroscopic Characterization of N-acetyl-N-methyl-D-Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the spectroscopic properties of N-acetyl-N-methyl-D-alanine. Due to the limited availability of experimental data for the D-enantiomer, this guide presents data from its closely related analogs, primarily N-acetyl-N-methyl-L-alanine and N-acetyl-D-alanine, to serve as a reference for researchers. This guide includes a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for the synthesis of the target compound. The information is intended to support research and development activities where this compound is of interest.

Introduction

This compound is a modified amino acid derivative. N-methylation and N-acetylation of amino acids are common modifications that can significantly alter their biological activity, conformational preferences, and metabolic stability. Such modifications are of particular interest in peptide-based drug design, where they can enhance pharmacokinetic properties. This guide aims to provide a centralized resource for the spectroscopic characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shifts for related compounds. The data for N-acetyl-L-alanine is provided as a reference for the acetylated alanine backbone.

Table 1: ¹H NMR Spectroscopic Data of N-acetyl-L-alanine

| Atom Name | Chemical Shift (ppm) |

| Hα | 4.109 |

| Hβ | 1.317 |

| Acetyl H | 1.999 |

Data obtained from the Biological Magnetic Resonance Bank (BMRB) for N-acetyl-L-alanine in D₂O at 298K.[1]

Table 2: ¹³C NMR Spectroscopic Data of N-acetyl-L-alanine

| Atom Name | Chemical Shift (ppm) |

| Cα | 53.689 |

| Cβ | 20.005 |

| Carboxyl C | 183.143 |

| Acetyl C=O | 176.027 |

| Acetyl CH₃ | 24.562 |

Data obtained from the Biological Magnetic Resonance Bank (BMRB) for N-acetyl-L-alanine in D₂O at 298K.[1]

For this compound, the introduction of an N-methyl group would lead to an additional singlet in the ¹H NMR spectrum, typically in the range of 2.5-3.0 ppm, and a corresponding signal in the ¹³C NMR spectrum around 30-35 ppm. The chemical shifts of the α-proton and α-carbon would also be expected to shift slightly.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are listed in the table below.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Alkyl) | Stretching | 2980-2850 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C=O (Amide) | Stretching | 1680-1630 |

| C-N | Stretching | 1260-1020 |

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not available, the table below provides mass spectrometry data for the closely related N-acetyl-alanine methyl ester.

Table 4: Mass Spectrometry Data for N-acetyl-alanine methyl ester

| m/z | Relative Intensity (%) |

| 145.0 | 2.8 |

| 102.0 | 1.4 |

| 88.0 | 0.39 |

| 87.0 | 1.6 |

| 86.0 | 11.2 |

| 44.0 | 99.99 |

| 43.0 | 2.88 |

| 15.0 | 26.3 |

Data obtained from MassBank for N-acetyl-alanine methyl ester.[2] The molecular ion peak [M]⁺ for this compound would be expected at m/z 159.08.

Experimental Protocols

The following protocols are based on established methods for the synthesis of the L-enantiomer and can be adapted for the preparation of this compound.

Synthesis of this compound

This two-step synthesis involves the N-acetylation of N-methyl-D-alanine methyl ester followed by hydrolysis of the ester.

Step 1: Synthesis of this compound methyl ester

-

Dissolve N-methyl-D-alanine methyl ester hydrochloride in chloroform.

-

Add acetic anhydride and triethylamine to the solution.

-

Allow the mixture to stand at room temperature for 24 hours.

-

Decompose the excess acetic anhydride with water and neutralize with sodium hydrogen carbonate.

-

Separate the chloroform layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude this compound methyl ester.[3]

Step 2: Hydrolysis to this compound

-

Dissolve the crude ester from Step 1 in a mixture of methanol and 1 N aqueous sodium hydroxide.

-

Allow the solution to stand at room temperature for 2 hours.

-

Remove the methanol under reduced pressure.

-

Extract the alkaline aqueous solution with chloroform to remove any unreacted ester.

-

Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid under ice-cooling.

-

Extract the product with ethyl acetate.

-

Dry the combined ethyl acetate extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Recrystallize from ethyl acetate-hexane for further purification.[4]

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a general workflow for spectroscopic analysis.

Caption: Proposed synthesis workflow for this compound.

Caption: General workflow for spectroscopic analysis of the synthesized compound.

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for this compound, leveraging data from closely related compounds due to the scarcity of direct experimental information. The provided synthesis protocols and workflow diagrams offer a practical framework for researchers working with this molecule. It is recommended that experimental data be acquired for this compound to validate the information presented in this guide.

References

Methodological & Application

Application Notes and Protocols: The Use of N-acetyl-N-methyl-D-alanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the incorporation of N-acetyl-N-methyl-D-alanine into synthetic peptides. This modified amino acid is a valuable tool for enhancing the pharmacokinetic properties of peptide-based therapeutics by increasing their stability and modifying their conformational characteristics.

Introduction

This compound is a non-natural amino acid derivative used in peptide synthesis to introduce specific structural and functional properties into peptides. The N-acetylation at the N-terminus mimics a common post-translational modification in eukaryotic proteins, which can enhance peptide stability by protecting against degradation by aminopeptidases.[1][2] The N-methylation of the amide backbone introduces conformational constraints and increases resistance to other proteolytic enzymes.[3][4][5] Furthermore, the use of the D-enantiomer of alanine can further enhance stability against enzymatic degradation.[4][6]

The primary applications for incorporating this compound include:

-

Increased Proteolytic Stability: The combination of N-acetylation, N-methylation, and the D-amino acid configuration provides significant resistance to enzymatic degradation, prolonging the half-life of the peptide in biological systems.[1][2][3][4][5]

-

Conformational Rigidity: The N-methyl group restricts the rotation around the peptide bond, leading to a more defined and rigid peptide structure.[3]

-

Enhanced Membrane Permeability: The N-acetylation neutralizes the positive charge at the N-terminus, which can improve the peptide's ability to cross cell membranes.[1]

-

Mimicking Natural Peptides: N-terminal acetylation is a common modification in native proteins, making peptides with this feature more relevant for physiological studies.[1]

Challenges in Synthesis

The incorporation of N-methylated amino acids, including this compound, into peptides presents several synthetic challenges, primarily due to steric hindrance. These challenges include:

-

Low Coupling Yields: The bulky N-methyl group can sterically hinder the approach of the incoming activated amino acid, leading to incomplete coupling reactions.

-

Side Reactions During Cleavage: Peptides with an N-terminal acetylated N-methylamino acid can be susceptible to the loss of this residue during the final trifluoroacetic acid (TFA) cleavage from the resin.[7]

-

Diketopiperazine Formation: This side reaction can occur, particularly with sequences containing N-methylated amino acids.[7]

To overcome these challenges, optimized protocols with specific coupling reagents and carefully controlled cleavage conditions are necessary.

Experimental Protocols

The following protocols are designed for the manual solid-phase peptide synthesis (SPPS) of a model peptide containing this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials and Reagents

-

Rink Amide MBHA resin (0.5 mmol/g loading)

-

Fmoc-protected amino acids

-

Fmoc-N-methyl-D-alanine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-